molecular formula C23H26N2O3S B2392705 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline CAS No. 866847-34-9

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline

Cat. No.: B2392705
CAS No.: 866847-34-9
M. Wt: 410.53
InChI Key: WAKLHXPSBJHUIN-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline is a quinoline derivative characterized by three distinct substituents:

  • Azepan-1-yl group at position 4: A seven-membered saturated ring (azepane) linked via a nitrogen atom.
  • Methoxy group at position 6: A methoxy (-OCH₃) substituent.

Its synthesis likely involves palladium-catalyzed cross-coupling or multi-component reactions, as seen in related quinoline derivatives .

Properties

IUPAC Name

4-(azepan-1-yl)-6-methoxy-3-(4-methylphenyl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-17-7-10-19(11-8-17)29(26,27)22-16-24-21-12-9-18(28-2)15-20(21)23(22)25-13-5-3-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKLHXPSBJHUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the azepane ring, methoxy group, and tosyl group. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline involves its interaction with specific molecular targets. The azepane ring and quinoline core can interact with enzymes or receptors, modulating their activity. The methoxy and tosyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Substituent Analysis

The table below compares substituents and synthesis strategies of 4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline with structurally analogous compounds from the literature:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Synthesis Method Key Findings/Applications
This compound Azepan-1-yl (4), Tosyl (3), Methoxy (6) ~483.6* Likely Pd-catalyzed coupling Hypothesized kinase modulation
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Amino (4), 4-Chlorophenyl (2), 4-Methoxyphenyl (3) ~390.9 PdCl₂(PPh₃)₂/PCy₃-mediated cross-coupling Solid-state stability (m.p. 223–225°C)
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 4-Chlorophenyl (2), 3,4-Dimethoxyphenyl (4), Methyl (3) ~464.9 One-pot three-component oxidative dehydrogenation Designed for antimicrobial activity

*Calculated molecular weight based on structure.

Physicochemical and Functional Differences

  • Steric Effects : The tosyl group in the target compound introduces greater steric hindrance at position 3 compared to the methyl group in or the 4-methoxyphenyl group in 4k . This may influence binding affinity in biological targets.
  • Electronic Effects: The azepan-1-yl group (electron-rich) contrasts with the amino group in 4k, altering electron density across the quinoline ring.
  • Thermal Stability : Compound 4k exhibits a melting point of 223–225°C , whereas the target compound’s stability may differ due to bulkier substituents.

Research Implications and Gaps

  • Synthetic Optimization : The evidence highlights the need for comparative studies on reaction yields and scalability between Pd-catalyzed vs. one-pot methods .
  • Structural Analysis : Techniques like X-ray crystallography (using software such as SHELX ) could elucidate conformational differences imposed by substituents.

Biological Activity

4-(Azepan-1-yl)-6-methoxy-3-tosylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structure of this compound can be broken down into its functional components:

  • Quinoline core : A bicyclic structure known for various biological activities.
  • Azepane ring : A seven-membered saturated nitrogen-containing ring that may influence the compound's pharmacokinetics.
  • Methoxy group : This substituent can enhance solubility and bioavailability.
  • Tosyl group : Often used in organic synthesis, it may play a role in the compound's reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has shown promise in anticancer studies. In particular, it has been tested against several cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20

These results suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The quinoline structure is known to intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : The tosyl group may interact with various enzymes, inhibiting their function and leading to cell death.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, triggering apoptotic pathways.

Study on Antimicrobial Effects

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of quinoline compounds, including this compound. The findings indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the azepane ring in enhancing activity against resistant strains .

Study on Anticancer Properties

In a recent investigation published in Cancer Research, researchers explored the effects of this compound on human cancer cell lines. The study concluded that the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways .

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